molecular formula C13H15NO3 B2890069 Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate CAS No. 86826-96-2

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

Cat. No.: B2890069
CAS No.: 86826-96-2
M. Wt: 233.267
InChI Key: LQFYFSOPRCBOMO-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate serves as a precursor or intermediate in the synthesis of complex compounds. For instance, it has been involved in the synthesis of lanthanide-based coordination polymers, which are characterized by their photophysical properties. These compounds exhibit potential for applications in light harvesting and luminescence, with specific lanthanide complexes showing bright green luminescence efficiencies and long excited state lifetimes (Sivakumar et al., 2011).

Photocarboxylation

The compound has also been utilized in photocarboxylation processes. A study demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of various carboxylic acids under metal-free conditions. This innovative approach provides a green chemistry alternative for the functionalization of molecules, highlighting its potential in synthetic organic chemistry (Meng et al., 2019).

Glycosylation Studies

In the field of biochemistry, derivatives of this compound have been explored for their role in glycosylation reactions. Research involving Arabidopsis glycosyltransferases toward benzoates demonstrated the importance of these compounds in the modification of natural products, offering insights into the metabolic pathways and potential for engineering plant metabolism (Lim et al., 2002).

Catalysis

The compound finds application in catalysis, particularly in the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This catalytic process allows for the efficient synthesis of various heterocyclic compounds, demonstrating the versatility and utility of this compound in organic synthesis (Zhang et al., 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This underscores the compound's potential as a building block in the development of new therapeutics (ANISETTI & Reddy, 2017).

Properties

IUPAC Name

benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYFSOPRCBOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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